molecular formula C9H6N2O3 B1266681 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid CAS No. 53512-10-0

4-Hydroxy-1,5-naphthyridine-3-carboxylic acid

Cat. No. B1266681
CAS RN: 53512-10-0
M. Wt: 190.16 g/mol
InChI Key: LODIKMSUDZMCFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid and its derivatives often involves multi-step chemical processes. For instance, derivatives of this compound have been prepared using amino- and/or hydroxy-substituted cyclic amino groups, with variations in the N-1 substituent demonstrating significant influence on antibacterial activity. Such synthesis pathways highlight the versatility and adaptability of the naphthyridine core in medicinal chemistry applications (Egawa et al., 1984).

Molecular Structure Analysis

The molecular structure of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid features a naphthyridine skeleton which is crucial for its biological activities. The presence of hydroxy and carboxylic acid groups within this structure not only influences its chemical reactivity but also its interaction with biological targets. Studies have shown that specific substitutions on the naphthyridine ring can significantly alter the compound's biological efficacy and pharmacokinetic properties.

Chemical Reactions and Properties

Chemical modifications of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid have led to a variety of derivatives with enhanced biological activities. For example, modifications at specific positions of the naphthyridine ring, such as the introduction of amino groups or the alteration of the carboxylic acid moiety, have been shown to play a critical role in determining the compound’s antibacterial potency. This illustrates the compound's flexibility in undergoing chemical transformations to improve its biological relevance (Santilli et al., 1975).

Scientific Research Applications

Luminescent Complexes and Bioimaging Agents

  • Application : 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid derivatives are utilized in creating luminescent complexes, specifically Europium(III) complexes. These complexes exhibit strong luminescence, remarkable UV-light stability, and reversible luminescence intensity changes with varied pH values. Due to these properties, they have potential applications as bioimaging agents and pH probes.
  • References :
    • Wei et al. (2016) studied two Eu(III) complexes based on carboxyl-functionalized 1,5-naphthyridine derivatives, highlighting their strong luminescence and stability, making them suitable for bioimaging and as pH probes (Wei et al., 2016).

Supramolecular Organic Salts

  • Application : The compound plays a role in the formation of binary supramolecular organic salts. These salts, formed through non-covalent interactions, have been studied for their supramolecular architectures, which are stabilized by hydrogen bonds and other weak interactions.
  • References :
    • Jin et al. (2011) explored the creation of anhydrous and hydrous multicomponent adducts of 2-aminoheterocyclic compounds, including derivatives of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid, with various carboxylic acids (Jin et al., 2011).

Spectroscopic Studies

  • Application : Derivatives of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid are subjects of spectroscopic studies, focusing on their solvatochromism, intramolecular hydrogen bonding, and interaction with solvents. These studies enhance the understanding of their chemical behavior in different environments.
  • References :
    • Santo et al. (2003) conducted spectroscopic studies on derivatives, including their solvatochromism and intramolecular hydrogen-bonded structures (Santo et al., 2003).

Synthesis of Naphthyridine Derivatives

  • Application : The compound is integral in synthesizing various naphthyridine derivatives, which have potential pharmacological activities. This synthesis process is crucial for developing new compounds with medicinal properties.
  • References :
    • Perillo et al. (2009) synthesized derivatives of 5,6-dihydro-8-hydroxy-5-oxo-2,6-naphthyridine-7-carboxylic acid and related compounds, indicating their potential pharmacological activity (Perillo et al., 2009).

Future Directions

1,5-Naphthyridine derivatives, including “4-Hydroxy-1,5-naphthyridine-3-carboxylic acid”, have significant importance in the field of medicinal chemistry due to their wide variety of biological activities . Future research may focus on exploring their potential applications in medicinal chemistry and developing more efficient synthetic strategies .

properties

IUPAC Name

4-oxo-1H-1,5-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-5(9(13)14)4-11-6-2-1-3-10-7(6)8/h1-4H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODIKMSUDZMCFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C(=CN2)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201723
Record name 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-1,5-naphthyridine-3-carboxylic acid

CAS RN

53512-10-0
Record name 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid
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Record name 4-hydroxy-1,5-naphthyridine-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
CJ McElhinny Jr, AH Lewin, SW Mascarella… - Bioorganic & medicinal …, 2012 - Elsevier
SB-334867 has been an important ligand for the study of the orexin 1 (OX1) receptor due to its high OX1/OX2 selectivity and bioavailability. This ligand however, contains a 2-…
Number of citations: 61 www.sciencedirect.com
CFH Allen - Chemical Reviews, 1950 - ACS Publications
Naphthyridine is the name commonly given to the fused-ring system resulting from the fusionof two pyridine rings through two adjacent carbon atoms, each ring thus containing only one …
Number of citations: 75 pubs.acs.org
戸引久雄, 山田博忠, 宮崎徹朗, 丹野紀彦… - YAKUGAKU …, 1980 - jstage.jst.go.jp
Apalcillin sodium is a novel semisynthetic penicillin derivative that possesses a broad spectrum of in vitro and in vivo antibacterial activities. Apalcillin sodium (I) and its L-isomer were …
Number of citations: 2 www.jstage.jst.go.jp
戸引久雄, 山田博忠, 丹野紀彦, 島児孝三… - YAKUGAKU …, 1980 - jstage.jst.go.jp
6-[D (-)-α-(Acylamino)-4-hydroxyphenylacetamido] penicillanic acids (1-12) were prepared by reacting amoxicillin with the active esters of nitrogen-containing heterocyclic compounds (…
Number of citations: 3 www.jstage.jst.go.jp
戸引久雄, 山田博忠, 中塚巌, 島児孝三… - YAKUGAKU …, 1980 - jstage.jst.go.jp
6-[D (-)-α-(Acylamino) phenylacetamido] penicillanic acids (1-34) were prepared by reacting ampicillin with the appropriated acylating derivatives of nitrogen-containing heterocyclic …
Number of citations: 3 www.jstage.jst.go.jp
入江健二, 奥田隆夫, 野口浩, 赤栗信二, 井沢昭雄… - …, 1978 - jstage.jst.go.jp
The absorption, distribution and excretion of PC-904 were studied mainly by the intravenous administration in animals such as mice, rats, dogs and rhesus monkeys. The results were …
Number of citations: 5 www.jstage.jst.go.jp

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